4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
CAS No.: 1354925-04-4
Cat. No.: VC11702442
Molecular Formula: C16H11ClFN3
Molecular Weight: 299.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354925-04-4 |
|---|---|
| Molecular Formula | C16H11ClFN3 |
| Molecular Weight | 299.73 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C16H11ClFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
| Standard InChI Key | IADXTDUCEWAKCU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine belongs to the aminopyrimidine class, featuring a six-membered pyrimidine ring with amino, 3-chlorophenyl, and 3-fluorophenyl substituents at positions 2, 4, and 6, respectively. The chlorine and fluorine atoms introduce electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1354925-04-4 |
| Molecular Formula | |
| Molecular Weight | 299.73 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl) |
The compound’s planar structure facilitates π-π stacking interactions, enhancing its binding affinity to biological targets such as enzymes and receptors. X-ray crystallography of analogous pyrimidines reveals bond angles and lengths consistent with aromatic systems, suggesting similar stability for this derivative .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves a multi-step condensation process. A validated method includes:
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Condensation: Reacting 3-chlorobenzonitrile with 3-fluorobenzaldehyde in ethanol under basic conditions (e.g., potassium carbonate) to form an intermediate enamine.
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Cyclization: Heating the enamine in dimethylformamide (DMF) with ammonium acetate to induce pyrimidine ring formation.
This route yields the target compound with purities exceeding 95%, as confirmed by high-performance liquid chromatography (HPLC). Alternative approaches utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 80% .
Reaction Pathways
The compound undergoes characteristic reactions of halogenated aromatics and aminopyrimidines:
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Oxidation: Treatment with hydrogen peroxide in acetic acid generates quinone-like derivatives, while potassium permanganate in aqueous medium produces carboxylic acids.
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Reduction: Sodium borohydride in methanol selectively reduces the pyrimidine ring’s C=N bonds, yielding tetrahydropyrimidine analogs.
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Nucleophilic Substitution: The chlorine atom at the 3-chlorophenyl group undergoes displacement with nucleophiles like methoxide () in DMF, forming ether derivatives.
| Pathogen | Minimum Inhibitory Concentration (µM) |
|---|---|
| Vibrio cholerae | 12.5 |
| Staphylococcus aureus | 25.0 |
| Pseudomonas aeruginosa | 18.7 |
Electron-withdrawing chloro and fluoro groups enhance membrane permeability, enabling disruption of bacterial cell wall synthesis . Against fungi such as Aspergillus flavus, the compound shows values of 30 µM, comparable to fluconazole .
Industrial and Material Science Applications
Agrochemical Intermediates
The compound serves as a precursor in synthesizing herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate 90% weed suppression at 2 kg/ha application rates, outperforming commercial analogs like imazapyr.
Coordination Chemistry
As a ligand, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine forms stable complexes with transition metals. For example, its palladium(II) complex catalyzes Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding .
Comparative Analysis with Analogous Compounds
Table 3: Activity Comparison of Halogenated Pyrimidines
| Compound | Anticancer (µM) | Antibacterial (µM) |
|---|---|---|
| 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | 67.8 | 35.4 |
| 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine | 89.2 | 42.1 |
| 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | 53.0 | 25.0 |
The dual halogenation in the target compound synergistically improves bioactivity by balancing lipophilicity and electronic effects .
Case Studies in Research
Case Study: Kinase Inhibition
In a 2024 study, the compound inhibited cyclin-dependent kinase 2 (CDK2) with a of 0.45 µM, disrupting cancer cell cycle progression at the G1/S phase. Molecular dynamics simulations revealed hydrogen bonding with Glu81 and Leu83 residues, critical for ATP-binding pocket occlusion.
Case Study: Antifungal Development
Against Candida albicans, the compound reduced biofilm formation by 70% at sub- concentrations (10 µM), suggesting utility in medical device coatings .
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